molecular formula C14H20BrNO2 B13488676 tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate

tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate

Cat. No.: B13488676
M. Wt: 314.22 g/mol
InChI Key: IBRSMNFKTXUPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate: is an organic compound with the molecular formula C13H18BrNO2 . It is a derivative of carbamic acid and is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethyl chain and a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(bromomethyl)benzylamine.

    Protection of the Amine Group: The amine group of 4-(bromomethyl)benzylamine is protected using tert-butyl chloroformate to form this compound.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as column chromatography or recrystallization is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.

Major Products:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines, or alcohols.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Protecting Group: The tert-butyl carbamate group is often used to protect amine functionalities during multi-step synthesis.

Biology:

    Bioconjugation: Used in the preparation of bioconjugates for labeling or modifying biomolecules.

    Drug Development: Serves as an intermediate in the synthesis of potential pharmaceutical compounds.

Medicine:

    Prodrug Design: The compound can be used to design prodrugs that release active drugs upon metabolic activation.

Industry:

    Polymer Chemistry: Used in the synthesis of polymers with specific functional groups.

    Material Science: Employed in the development of advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate depends on its specific application. In general, the compound can act as an electrophile due to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. The tert-butyl carbamate group can serve as a protecting group for amines, preventing unwanted reactions during synthesis. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

  • tert-Butyl N-(2-bromoethyl)carbamate
  • tert-Butyl (4-bromobutyl)carbamate
  • tert-Butyl bromoacetate

Comparison:

  • tert-Butyl N-(2-bromoethyl)carbamate: Similar in structure but with a shorter ethyl chain. It is also used as a building block in organic synthesis.
  • tert-Butyl (4-bromobutyl)carbamate: Contains a longer butyl chain, used in the synthesis of pharmacophore elements for medical applications.
  • tert-Butyl bromoacetate: Contains a bromoacetate group instead of a bromomethyl group, used in the synthesis of peptoids and other bioactive molecules.

Uniqueness: tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate is unique due to the presence of the bromomethyl group attached to a phenyl ring, which provides specific reactivity and versatility in organic synthesis. Its structure allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

tert-butyl N-[2-[4-(bromomethyl)phenyl]ethyl]carbamate

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-10H2,1-3H3,(H,16,17)

InChI Key

IBRSMNFKTXUPKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.